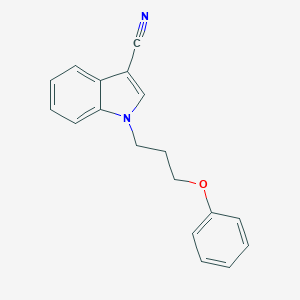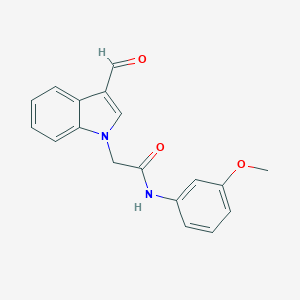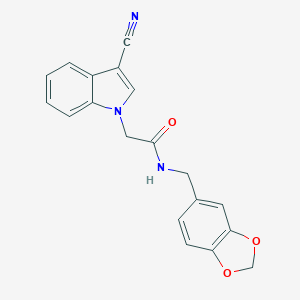![molecular formula C28H25BrN2O5S B297927 methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297927.png)
methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is a synthetic compound that has been widely used in scientific research due to its unique chemical properties. This compound is commonly known as MBOT and is a member of the thiazolidinedione family of compounds.
Mechanism of Action
The mechanism of action of MBOT is not fully understood, but it is believed to involve the inhibition of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a key role in the regulation of glucose and lipid metabolism, as well as inflammation. By inhibiting the PPARγ pathway, MBOT may be able to reduce inflammation and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
MBOT has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that MBOT can induce apoptosis in cancer cells, reduce inflammation, and scavenge free radicals. In vivo studies have shown that MBOT can reduce tumor growth and metastasis in mouse models of breast and lung cancer.
Advantages and Limitations for Lab Experiments
One of the main advantages of MBOT is its potent antitumor activity against a variety of cancer cell lines. It also has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of MBOT is its relatively complex synthesis method, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for MBOT research. One area of interest is the development of more efficient and scalable synthesis methods for MBOT. Another area of interest is the investigation of MBOT's potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Finally, there is a need for further studies to elucidate the mechanism of action of MBOT and to identify potential drug targets for the development of novel therapeutics.
Synthesis Methods
The synthesis of MBOT involves a multistep process that starts with the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoic acid. This is followed by the reaction of 4-chlorobenzoic acid with 2-aminoethanethiol hydrochloride to form 2-[(4-chlorobenzoyl)amino]ethanethiol hydrochloride. The next step involves the reaction of 2-[(4-chlorobenzoyl)amino]ethanethiol hydrochloride with methyl 4-bromobenzoate to form methyl 4-[(2-[(4-chlorobenzoyl)amino]ethyl)thio]benzoate. Finally, the reaction of methyl 4-[(2-[(4-chlorobenzoyl)amino]ethyl)thio]benzoate with 4-(benzyloxy)-3-bromo-5-methoxybenzaldehyde in the presence of a base yields MBOT.
Scientific Research Applications
MBOT has been widely used in scientific research due to its unique chemical properties. It has been shown to have potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. MBOT has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
properties
Product Name |
methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate |
|---|---|
Molecular Formula |
C28H25BrN2O5S |
Molecular Weight |
581.5 g/mol |
IUPAC Name |
methyl 4-[[(5E)-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C28H25BrN2O5S/c1-4-31-26(32)24(37-28(31)30-21-12-10-20(11-13-21)27(33)35-3)16-19-14-22(29)25(23(15-19)34-2)36-17-18-8-6-5-7-9-18/h5-16H,4,17H2,1-3H3/b24-16+,30-28? |
InChI Key |
ZEWMKXFRQJXFOU-VOIZFXIKSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)/SC1=NC4=CC=C(C=C4)C(=O)OC |
SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)SC1=NC4=CC=C(C=C4)C(=O)OC |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC3=CC=CC=C3)OC)SC1=NC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Ethyl-2-[(4-methylphenyl)imino]-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297844.png)
![methyl 4-[[(5E)-5-(1H-indol-3-ylmethylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate](/img/structure/B297845.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4-ethoxy-N-phenylbenzenesulfonamide](/img/structure/B297847.png)
![1-[2-(2-chlorophenoxy)ethyl]-3-(piperidin-1-ylcarbonothioyl)-1H-indole](/img/structure/B297853.png)
![{1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}(4-methylpiperidin-1-yl)methanethione](/img/structure/B297855.png)

![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B297858.png)


![1-[2-(2,6-dimethyl-1-piperidinyl)-2-oxoethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B297863.png)

![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-(4-methoxy-2-methylbenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297865.png)

![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-[(2-methoxy-1-naphthyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297870.png)